molecular formula C10H19ClN2O B11885652 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride

8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B11885652
M. Wt: 218.72 g/mol
InChI Key: OJGLSPJWPLMQKU-UHFFFAOYSA-N
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Description

8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C10H19ClN2O. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-methyl-1-azaspiro[45]decan-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spiro structure and the presence of both amino and methyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

8-amino-1-methyl-1-azaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-12-9(13)4-7-10(12)5-2-8(11)3-6-10;/h8H,2-7,11H2,1H3;1H

InChI Key

OJGLSPJWPLMQKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC12CCC(CC2)N.Cl

Origin of Product

United States

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